Methyl 2-azido-1,3-thiazole-5-carboxylate
Description
Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental structural motif in chemistry. sigmaaldrich.com Its importance is underscored by its presence in a multitude of natural products, most notably thiamine (B1217682) (Vitamin B1), and a vast number of synthetic compounds with significant biological activities. nih.govresearchgate.net In medicinal chemistry, the thiazole nucleus is a "privileged scaffold," appearing in numerous FDA-approved drugs, including the antiretroviral ritonavir, the antifungal abafungin, and the anti-inflammatory meloxicam. nih.govnih.govtandfonline.com
The utility of thiazoles in organic synthesis stems from their unique electronic properties and multiple reactive sites. The aromatic nature of the ring allows for pi-electron delocalization, which provides stability, yet it possesses distinct sites susceptible to various chemical reactions. nih.govpharmaguideline.com The C2 position is known to be electron-deficient and can be deprotonated by strong bases, allowing for the introduction of various electrophiles. Conversely, the C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution reactions like halogenation and sulfonation.
The versatility of the thiazole ring enables its use as a foundational component for constructing more complex molecules and combinatorial libraries aimed at drug discovery. nih.gov Derivatives of thiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antioxidant effects. researchgate.netchemimpex.com This broad applicability ensures that the thiazole scaffold remains a central focus of research and development in heterocyclic chemistry. nih.gov
Table 1: Key Reactions and Applications of the Thiazole Scaffold
| Reaction Type | Description | Key Applications |
| Hantzsch Thiazole Synthesis | The condensation of α-haloketones with a thioamide-containing compound (like thiourea) to form the thiazole ring. rsc.org | A primary and widely used method for the synthesis of diverse thiazole derivatives. rsc.orgnih.gov |
| Electrophilic Substitution | Introduction of functional groups onto the thiazole ring, typically at the C5 position, due to its higher electron density. | Synthesis of functionalized thiazoles for further chemical modification. |
| Deprotonation at C2 | Removal of the acidic proton at the C2 position using strong organolithium bases to create a nucleophilic center. | Introduction of substituents at the C2 position, such as alkyl or carbonyl groups. |
| N-Alkylation | Reaction of the ring nitrogen with alkyl halides to form thiazolium salts. | Generation of ionic liquids and catalysts for reactions like the benzoin (B196080) condensation. nih.gov |
| Condensation Reactions | Reactions involving substituents, such as a 2-methyl group, with aromatic aldehydes to build larger molecular structures. | Synthesis of complex heterocyclic systems and potential drug candidates. |
Importance of Azido (B1232118) Functionality in Chemical Transformations
The azido group (–N₃) is a compact, high-energy functional group that has become indispensable in modern chemical synthesis due to its unique reactivity. rsc.org While organic azides can be hazardous, particularly low molecular weight variants, their utility in a variety of reliable and powerful reactions has cemented their importance. cymitquimica.com
Perhaps the most prominent application of the azido group is in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.com This reaction facilitates the rapid, efficient, and highly selective formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. cymitquimica.com The bioorthogonal nature of this reaction—meaning it can proceed in complex biological environments without interfering with native processes—has made it exceptionally valuable for bioconjugation, drug development, and materials science. cymitquimica.com
Beyond cycloadditions, the azido group serves as a versatile precursor to primary amines. The Staudinger reaction (or Staudinger ligation) provides a mild method for reducing azides to amines using phosphines, a transformation that avoids the harsh conditions of many other reduction methods. cymitquimica.com This makes the azide group an effective protecting group for amines in multi-step syntheses. Furthermore, the azide ion is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form alkyl azides, which can then be converted to amines. nih.gov The controlled release of dinitrogen gas (N₂) from azides can also be harnessed to generate highly reactive nitrene intermediates, enabling a different suite of chemical transformations. rsc.org
Table 2: Key Chemical Transformations of the Azido Functional Group
| Transformation | Reagents/Conditions | Product | Significance |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Highly efficient, selective, and bioorthogonal reaction for linking molecular fragments. cymitquimica.comtandfonline.com |
| Staudinger Reaction/Ligation | Triphenylphosphine (PPh₃), followed by H₂O | Primary Amine | Mild and selective method for the synthesis of primary amines from azides. cymitquimica.com |
| Reduction to Amine | H₂, Pd/C; or LiAlH₄ | Primary Amine | Common methods for converting azides into amines, serving as a masked amine functionality. cymitquimica.com |
| Curtius Rearrangement | Heat (for acyl azides) | Isocyanate | A rearrangement reaction that converts acyl azides into isocyanates, which can be trapped to form amines, carbamates, or ureas. nih.gov |
| Nucleophilic Substitution | Alkyl Halide, Sodium Azide (NaN₃) | Alkyl Azide | A standard method for introducing the azide functionality into a molecule. nih.gov |
Contextualizing Methyl 2-azido-1,3-thiazole-5-carboxylate within Azido-Thiazole Derivatives
This compound emerges as a molecule of significant synthetic potential by merging the functionalities discussed above. It is a bifunctional heterocyclic compound featuring a reactive azido group at the electron-deficient C2 position and an ester group at the C5 position, which can be readily modified. nih.gov
While dedicated research on this specific molecule is not extensively documented, its synthesis and reactivity can be inferred from established chemical principles for analogous compounds. The most probable synthetic route to this compound involves a two-step sequence starting from its amino precursor, Methyl 2-amino-1,3-thiazole-5-carboxylate. This process, common for preparing 2-azidothiazoles, consists of:
Diazotization: The 2-amino group is converted into a diazonium salt using reagents like sodium nitrite (B80452) in a strong acidic medium (e.g., HCl or H₂SO₄) at low temperatures. pharmaguideline.com
Azide Substitution: The resulting diazonium salt is then treated with a source of the azide ion, typically sodium azide (NaN₃), to yield the final 2-azido-thiazole product. pharmaguideline.com
The reactivity of this compound is expected to be dictated by its two primary functional groups. The 2-azido group can serve as a handle for cycloaddition reactions to generate novel thiazolyl-triazole hybrids, which are of interest in medicinal chemistry. pharmaguideline.com Simultaneously, the methyl ester at the 5-position is a versatile site for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, converted into amides by reacting with amines, or reduced to an alcohol, thereby providing numerous pathways for structural elaboration. nih.govnih.gov This dual reactivity makes the compound a valuable intermediate for building a library of complex heterocyclic molecules.
Table 3: Profile of this compound
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₄N₄O₂S |
| Molecular Weight | 184.18 g/mol |
| Key Functional Groups | 1,3-Thiazole Ring, Azide (–N₃), Methyl Ester (–COOCH₃) |
| Probable Synthetic Route | Diazotization of Methyl 2-amino-1,3-thiazole-5-carboxylate followed by reaction with sodium azide. pharmaguideline.com |
| Anticipated Reactivity | - Azido Group: 1,3-dipolar cycloadditions (Click Chemistry), reduction to amine. pharmaguideline.comcymitquimica.com- Ester Group: Hydrolysis to carboxylic acid, amidation, reduction. nih.gov- Thiazole Ring: Potential for substitution reactions under specific conditions. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-azido-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c1-11-4(10)3-2-7-5(12-3)8-9-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDLQIFYJOUKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361643-51-6 | |
| Record name | methyl 2-azido-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of Methyl 2 Azido 1,3 Thiazole 5 Carboxylate
1,3-Dipolar Cycloaddition Reactions
The azide (B81097) group in Methyl 2-azido-1,3-thiazole-5-carboxylate behaves as a classic 1,3-dipole, readily participating in cycloaddition reactions with suitable dipolarophiles, most notably alkynes. These reactions provide a powerful and efficient route to construct 1,2,3-triazole rings, leading to the formation of novel hybrid heterocyclic structures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thiazole-Bearing Azides
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. bohrium.comwikipedia.orgorganic-chemistry.org This reaction transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles. nih.gov For thiazole-bearing azides like this compound, the CuAAC reaction is a highly effective method for linking the thiazole (B1198619) core to other molecular fragments. bohrium.comresearchgate.net
The catalytic cycle is initiated by the reaction of a copper(I) source with a terminal alkyne to form a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide, in this case, the 2-azido-thiazole derivative, in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. nih.gov The reaction is typically carried out using a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org
The application of CuAAC to synthesize thiazole-triazole hybrids has been widely explored for creating compounds with potential biological activities. researchgate.netajgreenchem.com The reliability and specificity of this reaction make it a preferred method for constructing these complex molecular architectures. bohrium.com
Table 1: Key Features of CuAAC with Thiazole-Bearing Azides
| Feature | Description |
| Reactants | This compound and a terminal alkyne. |
| Catalyst | Typically a Copper(I) source, often generated in situ from CuSO₄ and sodium ascorbate. wikipedia.org |
| Product | A 1,4-disubstituted 1,2,3-triazole-thiazole hybrid. |
| Regioselectivity | Exclusively yields the 1,4-regioisomer. nih.gov |
| Conditions | Mild, often performed in aqueous solvent mixtures at room temperature. organic-chemistry.org |
| Advantages | High yield, high reliability, simple product isolation, and tolerance of various functional groups. bohrium.comorganic-chemistry.org |
Metal-Free Cycloadditions Involving Azidothiazoles
While CuAAC is highly effective, the use of a potentially toxic copper catalyst can be a limitation for biological applications. nih.gov This has driven the development of metal-free alternatives, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn SPAAC utilizes the ring strain of cyclic alkynes, such as cyclooctynes, as the driving force for the reaction, eliminating the need for a metal catalyst. magtech.com.cnru.nl
In this reaction, the high internal energy of the strained alkyne lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at ambient temperatures. nih.gov The reaction of an azidothiazole with a strained alkyne, like a dibenzocyclooctynol (DIBO) derivative, would proceed without a catalyst to form a stable triazole product. nih.govnih.gov This bioorthogonal reaction is highly efficient even in complex biological environments. nih.gov The rate of SPAAC can be further enhanced by modifying the structure of the cyclooctyne, for instance, by introducing fluorine atoms or fusing aromatic rings to increase ring strain. magtech.com.cn
Table 2: Comparison of CuAAC and SPAAC for Azidothiazoles
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Required (Copper I). wikipedia.org | Not required. magtech.com.cn |
| Alkyne Substrate | Terminal Alkynes. | Strained Cyclic Alkynes (e.g., cyclooctynes). ru.nl |
| Toxicity Concerns | Potential copper cytotoxicity. | Generally considered bioorthogonal and non-toxic. |
| Reaction Rate | Very fast with catalyst. | Fast, dependent on the degree of alkyne ring strain. nih.gov |
| Applications | Broad synthetic utility. bohrium.com | Ideal for bioconjugation and in vivo applications. |
Formation of Triazole-Thiazole Hybrids
The cycloaddition reactions of this compound provide a direct entry into the synthesis of triazole-thiazole hybrids. These hybrid structures are of significant interest in medicinal chemistry because both the thiazole and triazole rings are well-known pharmacophores found in numerous biologically active compounds. ontosight.aifrontiersin.orgontosight.aiglobalresearchonline.net By covalently linking these two heterocyclic systems, researchers aim to create novel molecules with enhanced or unique pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov
The 1,2,3-triazole ring formed via cycloaddition is not merely a passive linker; it is a stable, aromatic moiety that can engage in hydrogen bonding and dipole interactions, contributing to the binding of the hybrid molecule to biological targets. beilstein-journals.org The synthesis of libraries of these hybrid compounds, facilitated by the efficiency of click chemistry, allows for systematic structure-activity relationship (SAR) studies to identify potent therapeutic agents. ajgreenchem.com For example, various substituted alkynes can be reacted with the parent azidothiazole to generate a diverse set of triazole-thiazole derivatives for biological screening. ajgreenchem.com
Aziridination Reactions with Olefinic Substrates
Beyond cycloadditions with alkynes, the azide group can react with olefins to form aziridines, three-membered heterocyclic rings containing a nitrogen atom. This transformation typically proceeds through the intermediacy of a nitrene. When 2-azido-1,3-thiazole is irradiated in the presence of electron-rich olefins, such as enol ethers, aziridination of the double bond is observed in good yields. researchgate.net This photochemical reaction provides a method for synthesizing thiazole-substituted aziridines, which are valuable synthetic intermediates. researchgate.net
The reaction is believed to proceed via the photolytic decomposition of the azide to a highly reactive singlet nitrene intermediate, which then adds across the olefin's double bond in a stereospecific manner. researchgate.net This method offers a direct route to functionalized aziridines under photochemical conditions.
Thermal and Photochemical Transformations
In addition to cycloadditions, the azide group of this compound can be induced by heat or light to extrude dinitrogen gas (N₂), generating a highly reactive electron-deficient species known as a nitrene. The subsequent reactions of this intermediate are a key feature of the compound's reactivity.
Generation and Reactivity of Thiazolyl Nitrene Intermediates
The thermal or photochemical decomposition of 2-azidothiazoles leads to the formation of a thiazolyl nitrene intermediate. researchgate.net Direct irradiation of 2-azido-1,3-thiazole results in products that arise from this transient species. researchgate.net The fate of the thiazolyl nitrene is highly dependent on the reaction conditions and the surrounding substrates.
In the absence of a suitable trapping agent, the nitrene can undergo various transformations. For 2-azido-1,3-thiazole, the intermediate nitrene can lead to ring-opening pathways, ultimately resulting in polymerization. researchgate.net However, if the irradiation is performed in the presence of a trapping agent, such as an olefin, the nitrene can be intercepted. As discussed in section 3.1.4, the addition of the singlet nitrene to an alkene double bond is a key step in the formation of aziridines. researchgate.net This reactivity highlights the dual nature of the azidothiazole, which can act as a 1,3-dipole in cycloadditions or as a nitrene precursor under thermal or photochemical stimulation.
Ring Cleavage and Rearrangement Pathways
The stability of the thiazole ring in "this compound" is significant; however, under certain conditions, it can undergo ring cleavage and rearrangement. The azido (B1232118) group at the C2 position introduces a degree of instability, particularly under thermal or photochemical stimuli.
Upon heating, 2-azidothiazoles can undergo a Curtius-like rearrangement. This process is thought to proceed through a transient nitrene intermediate, which can then lead to ring cleavage or rearrangement products. The specific pathway and resulting products are highly dependent on the reaction conditions and the substitution pattern on the thiazole ring. For instance, in the absence of trapping agents, the nitrene can attack the sulfur atom, leading to the cleavage of the S-C2 bond and the formation of isothiocyanate derivatives.
Alternatively, the nitrene can interact with the adjacent ring nitrogen, potentially leading to ring expansion or the formation of other heterocyclic systems. The ester group at the C5 position can also influence the rearrangement pathway by altering the electron density within the ring and potentially participating in the reaction.
Dimerization and Polymerization Processes
"this compound" and related 2-azidothiazoles can undergo dimerization and polymerization, particularly under conditions that promote the loss of dinitrogen from the azido group. The resulting reactive intermediates, such as nitrenes, are key to these processes.
Dimerization can occur through the reaction of two nitrene intermediates or the reaction of a nitrene with a molecule of the parent 2-azidothiazole (B1280892). This can lead to the formation of azo compounds or other dimeric structures. The specific nature of the dimer is influenced by the substituents on the thiazole ring.
Other Advanced Chemical Reactivity
Nucleophilic and Electrophilic Reactions on the Thiazole Ring
The thiazole ring in "this compound" exhibits a distinct pattern of reactivity towards nucleophiles and electrophiles, which is influenced by the heteroatoms and the substituents. mdpi.com
Nucleophilic Reactions: The C2 position of the thiazole ring is electron-deficient due to the adjacent nitrogen and sulfur atoms. ias.ac.in This makes it susceptible to nucleophilic attack. However, the presence of the azido group at this position means that nucleophilic substitution will involve the displacement of the azide. Strong nucleophiles are generally required for such reactions to proceed efficiently. pharmaguideline.com The C5 position, where the carboxylate group is located, can also be a site for nucleophilic attack, particularly on the carbonyl carbon.
Electrophilic Reactions: Electrophilic substitution on the thiazole ring is generally less facile than in more electron-rich aromatic systems like benzene. The thiazole ring is considered electron-deficient. When electrophilic substitution does occur, the C5 position is typically the most favored site for attack, followed by the C4 position. pharmaguideline.com The presence of the electron-withdrawing carboxylate group at C5 in "this compound" would further deactivate the ring towards electrophilic attack. However, the nitrogen atom of the thiazole ring can be protonated or alkylated by electrophiles. pharmaguideline.com
Arylation and Oxidation Processes
Arylation: The thiazole ring can undergo arylation reactions, which involve the introduction of an aryl group onto the ring. mdpi.com These reactions can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. The position of arylation on the "this compound" ring would depend on the specific reaction conditions and the directing effects of the existing substituents.
Oxidation: The thiazole ring is generally stable to oxidation. However, the sulfur atom can be oxidized under strong oxidizing conditions to form a sulfoxide (B87167) or a sulfone. The substituents on the ring can influence its susceptibility to oxidation. mdpi.com The azido group itself is sensitive to certain oxidizing and reducing agents.
Tautomerism and Isomerism of Azidothiazoles
Tautomerism: Azidothiazoles can exhibit a form of ring-chain tautomerism, existing in equilibrium with a fused tetrazole form. This is a type of valence tautomerism. wikipedia.org The position of this equilibrium is influenced by factors such as the substituents on the thiazole ring, the solvent, and the temperature. The azido form is generally favored, but in some cases, the tetrazole isomer can be isolated. This azido-tetrazole tautomerism is a significant aspect of the chemistry of azidothiazoles, as the two forms can exhibit different reactivity. researchgate.net
Isomerism: "this compound" can exist as constitutional isomers, where the substituents are arranged differently on the thiazole ring. For example, the azido group could be at the C4 or C5 position, and the carboxylate group could be at C2 or C4. These isomers would have distinct chemical and physical properties.
Table of Isomeric Forms
| Isomer Name | Position of Azido Group | Position of Carboxylate Group |
|---|---|---|
| This compound | C2 | C5 |
| Methyl 4-azido-1,3-thiazole-5-carboxylate | C4 | C5 |
| Methyl 5-azido-1,3-thiazole-4-carboxylate | C5 | C4 |
| Methyl 2-azido-1,3-thiazole-4-carboxylate | C2 | C4 |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in Methyl 2-azido-1,3-thiazole-5-carboxylate. The vibrational spectrum reveals characteristic absorption bands corresponding to the stretching and bending modes of the molecule's specific bonds.
Detailed experimental FT-IR data for this specific compound is not widely available in published literature. However, based on its constituent functional groups, the following characteristic absorption peaks are anticipated:
Azide (B81097) (N₃) Group: A very strong and sharp absorption band is expected in the region of 2160–2120 cm⁻¹. This peak is highly characteristic of the azide asymmetric stretching vibration and is a key indicator of its presence in the molecule.
Ester Carbonyl (C=O) Group: A strong absorption band corresponding to the C=O stretching vibration of the methyl ester group is predicted to appear between 1730 cm⁻¹ and 1715 cm⁻¹.
Thiazole (B1198619) Ring: The spectrum is expected to show several bands related to the thiazole heterocycle. These include C=N stretching vibrations, typically found near 1600 cm⁻¹, and C=C stretching vibrations.
C-O and C-H Bonds: Absorptions for the C-O stretching of the ester group would likely be observed in the 1300–1100 cm⁻¹ range. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2160–2120 | Strong, Sharp |
| Ester (-COOCH₃) | C=O Stretch | 1730–1715 | Strong |
| Thiazole Ring | C=N Stretch | ~1600 | Medium |
| Ester (-COOCH₃) | C-O Stretch | 1300–1100 | Medium |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic framework.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to be relatively simple, showing two distinct signals.
A singlet corresponding to the three protons of the methyl ester (-OCH₃) group. This signal would likely appear in the chemical shift range of δ 3.8–4.0 ppm.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Five distinct signals are predicted for the five carbon atoms of this compound, each in a unique chemical environment.
Methyl Carbon (-OCH₃): A signal in the aliphatic region, expected around δ 50–60 ppm.
Ester Carbonyl Carbon (C=O): This quaternary carbon would produce a signal in the downfield region, typically around δ 160–170 ppm. libretexts.org
Thiazole Ring Carbons (C2, C4, C5):
The C2 carbon , bonded to the azide group and two nitrogen atoms (one from the ring, one from the azide), is expected to be significantly downfield.
The C4 carbon , bonded to the sole ring proton, would appear in the aromatic/heteroaromatic region.
The C5 carbon , attached to the electron-withdrawing carboxylate group, would also be found in the downfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -OCH₃ | 3.8–4.0 | Singlet |
| ¹H | Thiazole H-4 | >8.0 | Singlet |
| ¹³C | -OCH₃ | 50–60 | Quartet (in ¹H-coupled) |
| ¹³C | Thiazole C4 | 120–140 | Doublet (in ¹H-coupled) |
| ¹³C | Thiazole C5 | 140–155 | Singlet (in ¹H-coupled) |
| ¹³C | -C=O | 160–170 | Singlet (in ¹H-coupled) |
Mass Spectrometry Techniques (EI-MS, HREI-MS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₅H₄N₄O₂S, with a monoisotopic mass of 184.0055 Da. uni.lu
Predicted data for Electrospray Ionization (ESI-MS), a softer ionization technique, suggests the formation of several common adducts. uni.lu
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₅N₄O₂S]⁺ | 185.01278 |
| [M+Na]⁺ | [C₅H₄N₄O₂SNa]⁺ | 206.99472 |
| [M+K]⁺ | [C₅H₄N₄O₂SK]⁺ | 222.96866 |
Source: PubChemLite. uni.lu
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, is expected to exhibit π → π* transitions. The presence of the azide and carboxylate groups as auxochromes will influence the position and intensity of these absorption bands. Specific experimental λₘₐₓ values for this compound are not prominently reported in the literature. Information regarding the photoluminescence (fluorescence or phosphorescence) properties of this compound is also sparse, suggesting it may not be a significant area of current research focus.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. However, there are no published crystal structures available for this specific compound in crystallographic databases. Therefore, details regarding its crystal system, space group, unit cell dimensions, and solid-state packing arrangement remain undetermined.
Synthetic Applications in Organic Chemistry and Materials Science
Methyl 2-azido-1,3-thiazole-5-carboxylate as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its azide (B81097) and ester functionalities. The azide group is particularly valuable, serving as a precursor for various nitrogen-containing structures. It is a key component in 1,3-dipolar cycloaddition reactions, Staudinger reactions, and aza-Wittig reactions, providing reliable pathways to more complex molecules. tandfonline.comandrews.edu
The synthesis of 2-azidothiazoles is typically achieved through the diazotization of the corresponding 2-aminothiazoles, followed by treatment with sodium azide. tandfonline.com The specific conditions for diazotization can be optimized based on the substituents present on the thiazole (B1198619) ring, as detailed in the table below. tandfonline.com
| Starting Amine Substituents (R1, R2) | Diazotization Conditions | Yield of Azide (%) |
| R1=H, R2=H | conc. HCl | 36 |
| R1=H, R2=H | H3PO4 + HNO3 | 20 |
| R1, R2 = (CH2)4 | H2SO4 (70%) | 68 |
| R1=Me, R2=COOEt | H2SO4 (70%) | 71 |
| R1=H, R2=PhCH2 | H2SO4 (70%) | 52 |
| R1=H, R2=4-ClC6H4CH2 | H2SO4 (70%) | 43 |
| This table is based on the synthesis of various 2-azidothiazoles, illustrating the general methodology applicable to the title compound. tandfonline.com |
Once synthesized, the azide acts as a linchpin for further molecular elaboration, enabling its incorporation into a diverse range of scaffolds for applications in medicinal chemistry and materials science. andrews.edu
Formation of Complex Heterocyclic Architectures
The reactive nature of the 2-azido group is instrumental in the construction of intricate heterocyclic systems, including both fused multicyclic frameworks and hybrid molecules.
The azide functionality can undergo various cyclization reactions to form fused heterocyclic systems. Thermal or photochemical activation of aryl or vinyl azides can lead to the formation of nitrene intermediates, which can then undergo intramolecular reactions to construct new rings. researchgate.netrsc.org For instance, intramolecular cyclization of azides with suitably positioned functional groups is a known strategy for creating fused heterocycles like thiazolotriazines. researchgate.netmdpi.com While direct examples involving this compound are specific, the general reactivity pattern of heterocyclic azides supports its potential in synthesizing fused systems such as thiazolo[2,3-c] nih.govnih.govtriazines. The synthesis of related fused heterocycles, like 1,2,4-triazino[3,4-b] nih.govnih.govthiadiazinones, often proceeds from precursor molecules that can be accessed from amino or azido (B1232118) intermediates. nih.govnih.govresearchgate.net
One of the most prominent applications of this compound is in the synthesis of thiazole-triazole hybrids. The azide group readily participates in 1,3-dipolar cycloaddition reactions with alkynes, a reaction often referred to as the Huisgen cycloaddition or, in its copper-catalyzed variant, as "click chemistry". researchgate.netwikipedia.org This reaction provides a highly efficient and atom-economical route to 1,2,3-triazoles.
The base-catalyzed reaction of 2-azidothiazoles with compounds containing active methylene (B1212753) groups, such as β-ketoesters, represents another powerful method for constructing 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole systems. tandfonline.com This transformation, known as the Dimroth cyclization, proceeds readily at room temperature and leads exclusively to the formation of the triazole ring. tandfonline.com
The resulting thiazole-triazole hybrids are of considerable interest in medicinal chemistry, as they combine two pharmacologically important heterocyclic scaffolds into a single molecule. nih.govbohrium.comacs.org This molecular hybridization approach has led to the development of compounds with promising antimicrobial and anticancer activities. nih.gov
| Azide Precursor | Dipolarophile | Product | Application Area |
| 2-Azidothiazole (B1280892) derivative | Ethyl acetoacetate (B1235776) | 1-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate | Medicinal Chemistry |
| 2-Azidothiazole derivative | Ethyl benzoylacetate | 1-(1,3-Thiazol-2-yl)-5-phenyl-1H-1,2,3-triazole | Medicinal Chemistry |
| Generic Organic Azide | Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole | Bioconjugation, Materials |
| This table outlines the general reaction for forming thiazole-triazole hybrids from 2-azidothiazole precursors. tandfonline.comwikipedia.org |
Development of Novel Polymeric Materials
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of novel polymers. The azide-alkyne cycloaddition reaction can be applied to polymerization, where bifunctional monomers (e.g., a diazide and a dialkyne) react to form polytriazoles. mdpi.com
Alternatively, a monomer containing both an azide and an alkyne group can undergo self-polymerization. nih.gov By modifying the ester group of the title compound to an alkyne-terminated chain, it could serve as an α-azide-ω-alkyne monomer for the synthesis of poly(ester-triazole)s. nih.gov Such polymers are of interest for their potential degradability and the functional properties imparted by the dense arrangement of triazole units. mdpi.comnih.gov Furthermore, thiazole-containing monomers have been successfully used to synthesize other classes of polymers, such as polyureas, which have shown interesting thermal and morphological properties. mdpi.com
Applications in Catalysis and Organocatalysis
The thiazole and triazole moieties, both accessible from this compound, have established roles in catalysis. Alkylation of the thiazole nitrogen atom leads to the formation of thiazolium salts, which are classic organocatalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org
The 1,2,3-triazole ring, formed via the click reaction, is an excellent ligand for various transition metals and has been used in catalysis. mdpi.com The resulting thiazole-triazole framework could act as a bidentate ligand, coordinating metal centers to catalyze a range of organic transformations. Additionally, palladium complexes incorporating thiazole-based ligands have been explored for their catalytic activity in C-H bond activation reactions, highlighting the potential for developing novel catalysts based on this scaffold. acs.org
Design and Synthesis of Functional Molecules for Chemical Biology
In the field of chemical biology, the ability to selectively modify biomolecules in their native environment is crucial. nih.gov The azide group of this compound makes it an ideal reagent for this purpose. The bioorthogonal nature of the azide-alkyne click reaction allows for the selective labeling of biomolecules (proteins, glycans, lipids) that have been metabolically or genetically engineered to incorporate an alkyne handle. wikipedia.orgnih.gov
Furthermore, the thiazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs, including anticancer and anti-inflammatory agents. nih.govnih.gov Therefore, this compound serves as a valuable starting material for the synthesis of functional probes, inhibitors, and other bioactive molecules for studying biological processes. nih.govchemscene.com
Future Research Directions and Emerging Opportunities
Exploration of New Reactivity Pathways for Methyl 2-azido-1,3-thiazole-5-carboxylate
While the conversion of 2-azidothiazoles into 1,2,3-triazoles through base-catalyzed condensation with active methylene (B1212753) compounds is a known and valuable transformation, significant opportunities exist to uncover novel reactivity. tandfonline.comtandfonline.com The azide (B81097) functional group is a linchpin for diverse chemical transformations that remain largely unexplored for this specific scaffold.
Future work could focus on the photochemical reactivity of the 2-azido group. researchgate.net Irradiation of 2-azido-1,3-thiazole can generate an intermediate nitrene, which is a highly reactive species. researchgate.net This nitrene could potentially undergo several subsequent reactions, including:
Ring Opening: The nitrene intermediate may lead to a ring-opening pathway, which could result in the formation of polymers or other unique molecular architectures. researchgate.net
Aziridination: In the presence of enol ethers or other alkenes, the photochemically generated nitrene could participate in aziridination reactions, providing a direct route to complex nitrogen-containing heterocycles. researchgate.net
Dimerization: Under certain conditions, the nitrene intermediate could dimerize, leading to novel, larger heterocyclic systems. researchgate.net
The exploration of these pathways would significantly broaden the synthetic utility of this compound beyond its current role as a triazole precursor.
| Reaction Type | Description | Status | Reference |
|---|---|---|---|
| Cyclocondensation | Base-catalyzed reaction with active methylene compounds to form 1,2,3-triazoles. | Established | tandfonline.comtandfonline.com |
| Photochemical Nitrene Formation | Generation of a highly reactive nitrene intermediate via UV irradiation. | Emerging/Potential | researchgate.net |
| Aziridination | Reaction of the intermediate nitrene with alkenes to form aziridines. | Emerging/Potential | researchgate.net |
Development of Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Currently, there is a lack of established asymmetric methodologies for reactions involving this compound. This represents a significant opportunity for future research.
One promising avenue is the development of catalytic asymmetric cycloaddition reactions. Inspired by the successful use of chiral copper(II)/bisoxazoline (BOX) catalysts in enantioselective reactions of vinyl azides, similar strategies could be applied to the azido (B1232118) group on the thiazole (B1198619) ring. nih.gov The development of chiral Lewis acid or transition-metal catalysts could enable the enantioselective synthesis of novel, complex heterocyclic structures. nih.gov
Furthermore, in the context of its existing reactivity, chiral catalysts could be developed to control the stereochemistry during the formation of 1,2,3-triazole derivatives. nih.gov The use of C2-symmetric ligands or chiral sulfoxide (B87167) ligands, which have proven effective in other asymmetric transformations, could be investigated to induce stereoselectivity in reactions starting from the achiral azidothiazole. mdpi.comcsic.es
| Catalyst Class | Potential Application | Rationale/Example |
|---|---|---|
| Copper(II)/Bisoxazoline (BOX) Complexes | Asymmetric cycloadditions involving the azide group. | Proven effective for enantioselective reactions of vinyl azides. nih.gov |
| Chiral Lewis Acids | Activation of reactants in triazole synthesis or other cycloadditions. | General strategy for asymmetric catalysis. |
| Transition Metals with Chiral Ligands (e.g., C2-symmetric phosphines, sulfoxides) | Controlling stereochemistry in various coupling and cyclization reactions. | Broadly applicable in asymmetric synthesis. mdpi.comcsic.es |
Integration with Flow Chemistry and Automated Synthesis
Organic azides are high-energy compounds that can be potentially explosive, making their handling in traditional batch synthesis a safety concern. digitellinc.com Continuous-flow reactors offer a superior solution by utilizing small reactor volumes and providing precise control over reaction conditions, which significantly mitigates the hazards associated with these intermediates. nih.govresearchgate.net
The synthesis of this compound, or its subsequent use in reactions, is an ideal candidate for integration with flow chemistry. A "telescoped" synthesis, where the azide is generated in one flow module and immediately consumed in a subsequent one without isolation, would be a major advancement. digitellinc.com This approach not only enhances safety but also can improve reaction efficiency and scalability. researchgate.net For instance, the diazotization of a corresponding 2-aminothiazole (B372263) and subsequent azidation could be performed in flow, with the resulting stream of this compound being directly mixed with a reagent stream to perform a click reaction or peptide coupling. nih.govrsc.org
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of energetic azide intermediates. | Inherently safer due to small reaction volumes and immediate consumption of hazardous intermediates. nih.govresearchgate.net |
| Control | Less precise control over temperature and mixing, potential for hotspots. | Excellent control over reaction parameters (temperature, pressure, residence time). researchgate.net |
| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by extending operational time ("scaling out"). researchgate.net |
| Efficiency | Requires isolation of intermediates, leading to potential yield loss. | Allows for "telescoped" reactions, improving overall yield and reducing waste. digitellinc.com |
Advanced Computational Design of Azidothiazole Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its fundamental electronic structure, stability, and reactivity. researchgate.net A key area of study is the azido-tetrazole equilibrium, where the 2-azido form can potentially isomerize to a fused thiazolo-tetrazole ring system; DFT calculations can quantify the thermodynamics of this process. researchgate.net
Furthermore, computational methods can be used to:
Model Reaction Mechanisms: Calculate transition state energies to predict the feasibility of new reaction pathways, such as the photochemical reactions mentioned earlier. researchgate.net
Design Novel Derivatives: By computationally modifying substituents on the thiazole ring, researchers can predict how these changes will affect the molecule's electronic properties (e.g., HOMO-LUMO gap), reactivity, and potential for interaction with biological targets. researchgate.net
Virtual Screening: As has been done for many other thiazole-based compounds, molecular docking can be used to screen libraries of virtual azidothiazole derivatives against protein targets to identify potential candidates for drug discovery. nih.govmdpi.com
| Computational Method | Specific Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculating ground state geometries, transition states, and electronic properties (HOMO/LUMO). researchgate.net | Understanding reactivity, stability (azido-tetrazole equilibrium), and reaction mechanisms. researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra. | Predicting photochemical behavior and guiding experiments on new reaction pathways. researchgate.net |
| Molecular Docking | Predicting binding modes and affinities of derivatives to biological macromolecules (e.g., enzymes). | Identifying potential drug candidates and guiding structure-based design. nih.govmdpi.com |
Synergistic Approaches combining Synthetic and Computational Methods
The most powerful strategy for advancing the chemistry of azidothiazoles involves a close synergy between computational design and experimental synthesis. This iterative approach allows for the rapid and efficient development of new molecules with desired properties. Numerous studies on other thiazole derivatives have successfully demonstrated this workflow. rsc.orgnih.gov
A typical synergistic workflow would proceed as follows:
Computational Design: A library of virtual derivatives of this compound is created. Computational tools are used to predict their reactivity, electronic properties, or potential biological activity. mdpi.com
Prioritization and Synthesis: The most promising candidates identified through computational screening are prioritized for chemical synthesis.
Experimental Validation: The synthesized compounds are then tested experimentally to validate the computational predictions. This could involve kinetic studies of new reactions or biological assays.
Model Refinement: The experimental results are used to refine the computational models, improving their predictive accuracy for the next cycle of design and synthesis.
This integrated approach accelerates the discovery process, reduces the number of compounds that need to be synthesized, and leads to a deeper understanding of structure-property relationships. rsc.org By applying this strategy, researchers can more effectively harness the potential of the this compound scaffold to create novel functional molecules.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-azido-1,3-thiazole-5-carboxylate, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The synthesis typically involves functionalization of a pre-formed thiazole ring. A common approach is the nucleophilic substitution of a halogen atom (e.g., bromine at the 2-position) with an azide group. For example, analogous compounds like Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate are synthesized via reaction with methyl chloroformate under controlled conditions . Key parameters include:
- Temperature : Reactions often proceed at 0–5°C to minimize side reactions.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance azide incorporation.
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H NMR to identify proton environments (e.g., methyl ester at δ 3.8–4.0 ppm, azido group via absence of protons).
- IR Spectroscopy : Stretching vibrations for the azide group (~2100 cm) and ester carbonyl (~1700 cm).
- X-ray Crystallography : Used for resolving crystal packing and hydrogen-bonding networks in related thiazole derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The azide group enables click chemistry for bioconjugation, making it a key intermediate in drug discovery. For instance, similar compounds are used to synthesize kinase inhibitors (e.g., Dasatinib analogs) by coupling with alkynes via Huisgen cycloaddition . Biological screening often focuses on:
- Antimicrobial Activity : Assessed via broth microdilution assays against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can researchers address low yields during the introduction of the azide group in this compound synthesis?
- Methodological Answer : Low yields often stem from competing hydrolysis or incomplete substitution. Strategies include:
- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis.
- Excess Reagents : Employ 1.5–2.0 equivalents of sodium azide to drive the reaction.
- Microwave Assistance : Shortened reaction times (10–15 min at 80°C) improve efficiency in azide incorporation .
Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, critical for biocompatible applications. Computational studies (DFT) on analogous thiazoles reveal:
- Electron-Deficient Thiazole Ring : Enhances azide electrophilicity, accelerating reaction rates.
- Steric Effects : Substituents at the 4-position (e.g., methyl) modulate steric hindrance, affecting regioselectivity .
Q. How should researchers resolve contradictions in reported biological activity data for thiazole-azide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or compound purity. Best practices include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility.
- Purity Validation : HPLC (≥95% purity) and LC-MS to confirm structural integrity.
- Meta-Analysis : Compare data across studies with similar substituents (e.g., bromo vs. azido analogs) to identify trends .
Q. What strategies optimize the stability of this compound under storage and experimental conditions?
- Methodological Answer : Azides are light- and heat-sensitive. Recommendations include:
- Storage : –20°C in amber vials under argon.
- In Situ Generation : Prepare fresh solutions in anhydrous DMSO for biological assays.
- Stabilizers : Add 1% w/v BHT to prevent radical degradation .
Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ester group at the 5-position polarizes the ring, enhancing electrophilicity at the 2-azido position. This facilitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
